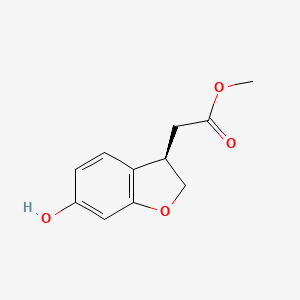

(R)-甲基 2-(6-羟基-2,3-二氢苯并呋喃-3-基)乙酸酯

描述

“®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a chemical compound with the molecular formula C11H12O4 . It has a molecular weight of 208.21 .

Molecular Structure Analysis

The InChI code for “®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is 1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 .Physical And Chemical Properties Analysis

“®-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate” is a solid at room temperature . It should be stored at 4°C .科学研究应用

Chemical Communication and Behavior in Bees

- Research on honeybees (Apis mellifera) has revealed the critical role of chemical communication through pheromones in maintaining the social organization of hives. Pheromones facilitate various behaviors and physiological responses among bees, including attraction, defense, and brood care, showcasing the complexity of chemical interactions in biological systems (Trhlin & Rajchard, 2018).

Antithrombotic Drug Synthesis

- A review on the synthesis methods of (S)-clopidogrel, a thienopyridine-class antithrombotic and antiplatelet drug, details the importance of stereoisomer selection in pharmaceutical activities. This study exemplifies the relevance of chemical synthesis techniques in developing drugs with specific desired activities (Saeed et al., 2017).

Neuroprotection Potential of Hydroxynorketamine

- The neuroprotective properties of hydroxynorketamine, particularly in the context of ketamine's antidepressant action, are discussed. The paper highlights the importance of understanding molecular mechanisms underlying therapeutic effects for the development of novel antidepressants (Aleksandrova et al., 2017).

Analytical Methods for Antioxidant Activity

- An overview of analytical methods used to determine antioxidant activity showcases the variety of assays available for assessing the effects and efficacy of chemical compounds in inhibiting oxidation. This research is crucial for understanding how antioxidants can be applied in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).

安全和危害

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

methyl 2-[(3R)-6-hydroxy-2,3-dihydro-1-benzofuran-3-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-3,5,7,12H,4,6H2,1H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHMDISFJOKCCAQ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@H]1COC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216103 | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-methyl 2-(6-hydroxy-2,3-dihydrobenzofuran-3-yl)acetate | |

CAS RN |

1234474-58-8 | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234474-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (3R)-2,3-dihydro-6-hydroxy-3-benzofuranacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)

![N-Benzyl-2-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2-oxoacetamide](/img/structure/B567861.png)